molecular formula C21H20N2O5 B2542186 2-(3,4-dimethoxyphenyl)-N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]acetohydrazide CAS No. 1020251-96-0

2-(3,4-dimethoxyphenyl)-N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]acetohydrazide

Cat. No. B2542186
CAS RN: 1020251-96-0
M. Wt: 380.4
InChI Key: PRTSAFTWKRGIDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a chemical substance with the molecular formula C21H20N2O5 . It is a complex organic compound that contains several functional groups, including two methoxy groups attached to a phenyl ring, an acetohydrazide group, and an indenone group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The 3,4-dimethoxyphenyl group is a phenyl ring with two methoxy (OCH3) substituents. The N’-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]acetohydrazide part of the molecule contains an indenone ring, which is a fused cyclohexene and cyclopentadiene ring, with a ketone (C=O) and a hydrazone (N-N=C-) group .

Scientific Research Applications

Synthesis and Chemical Properties

Compounds with the indenylidene moiety are frequently explored for their interesting chemical properties and potential in synthesizing novel heterocyclic compounds. For instance, Hassan et al. (2010) described the synthesis of spiro(indenepyrazole) and indenotriazinone derivatives through reactions involving thiosemicarbazides and (1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)propanedinitrile, showcasing the versatility of indenylidene compounds in heterocyclic chemistry (Hassan et al., 2010). Similarly, Surikova et al. (2008) investigated reactions of 2,3-dioxopyrrolo[2,1-a]isoquinolinecarboxylic acid derivatives with nitrogen-centered nucleophiles, demonstrating the reactivity of indenylidene derivatives in forming complex heterocyclic structures (Surikova et al., 2008).

Mechanism of Action

The mechanism of action of this compound is not specified in the available data. The biological activity of similar compounds often depends on their ability to interact with biological macromolecules through non-covalent interactions such as hydrogen bonding and pi-stacking .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available data. It’s important to handle all chemical substances with care and use appropriate safety measures .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(E)-1-(1-hydroxy-3-oxoinden-2-yl)ethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-12(19-20(25)14-6-4-5-7-15(14)21(19)26)22-23-18(24)11-13-8-9-16(27-2)17(10-13)28-3/h4-10,25H,11H2,1-3H3,(H,23,24)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKBCISTJLPCQC-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CC1=CC(=C(C=C1)OC)OC)C2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CC1=CC(=C(C=C1)OC)OC)/C2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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